molecular formula C19H17ClN2O2 B2482396 5-(4-chlorophenyl)-N-(2-isopropylphenyl)oxazole-2-carboxamide CAS No. 1798510-87-8

5-(4-chlorophenyl)-N-(2-isopropylphenyl)oxazole-2-carboxamide

Cat. No.: B2482396
CAS No.: 1798510-87-8
M. Wt: 340.81
InChI Key: BGPWZJMVSNZMQI-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(2-isopropylphenyl)oxazole-2-carboxamide is a useful research compound. Its molecular formula is C19H17ClN2O2 and its molecular weight is 340.81. The purity is usually 95%.
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Scientific Research Applications

Oxazoles as Precursors in Synthesis

Oxazoles, including compounds similar to 5-(4-chlorophenyl)-N-(2-isopropylphenyl)oxazole-2-carboxamide, are used as precursors in the synthesis of various compounds. For instance, they have been employed in the synthesis of macrolides like recifeiolide and curvularin, showcasing their utility in complex organic synthesis (Wasserman, Gambale, & Pulwer, 1981).

Antitumor Properties

Research has also explored the antitumor potential of compounds structurally related to oxazoles. Studies demonstrate their efficacy in inhibiting tumor growth, particularly in leukemia and other cancers (Stevens et al., 1984).

Corrosion Inhibition

Oxazole derivatives have been found effective as corrosion inhibitors. They are particularly useful in protecting metals like steel in acidic environments, which is crucial in industrial applications (Lagrenée et al., 2002).

Inhibitors of Monoamine Oxidase B

Certain oxazole-carboxamides are identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme relevant in neurodegenerative diseases. These compounds offer potential therapeutic applications in treating disorders like Parkinson's disease (Tzvetkov et al., 2014).

Catalysis and Organic Reactions

Oxazole compounds are instrumental in various catalytic and organic reactions. They have been used in the synthesis of other structurally complex molecules, demonstrating their versatility in chemical reactions (Luo et al., 2012).

Drug Interaction and Metabolism Studies

Research on oxazole derivatives like UTL-5g, structurally related to this compound, has provided insights into drug metabolism and interaction potential, particularly in human liver microsomes. Such studies are crucial in understanding the pharmacological effects of new drugs (Wu et al., 2014).

TRPA1 Antagonists

Oxazole derivatives have been identified as antagonists of the TRPA1 ion channel. These compounds have potential applications in treating inflammatory pain, showcasing their significance in medicinal chemistry (Rooney et al., 2014).

Platelet Aggregation Inhibition

Some oxazole derivatives exhibit inhibitory activity on blood platelet aggregation, comparable to aspirin. This suggests potential applications in treating cardiovascular diseases and as anticoagulant agents (Ozaki et al., 1983).

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(2-propan-2-ylphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-12(2)15-5-3-4-6-16(15)22-18(23)19-21-11-17(24-19)13-7-9-14(20)10-8-13/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPWZJMVSNZMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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